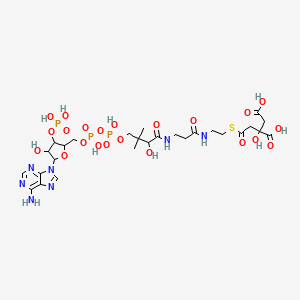

citryl-CoA

Description

Properties

CAS No. |

3131-26-8 |

|---|---|

Molecular Formula |

C27H42N7O22P3S |

Molecular Weight |

941.6 g/mol |

IUPAC Name |

2-[2-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-oxoethyl]-2-hydroxybutanedioic acid |

InChI |

InChI=1S/C27H42N7O22P3S/c1-26(2,20(40)23(41)30-4-3-14(35)29-5-6-60-16(38)8-27(44,25(42)43)7-15(36)37)10-53-59(50,51)56-58(48,49)52-9-13-19(55-57(45,46)47)18(39)24(54-13)34-12-33-17-21(28)31-11-32-22(17)34/h11-13,18-20,24,39-40,44H,3-10H2,1-2H3,(H,29,35)(H,30,41)(H,36,37)(H,42,43)(H,48,49)(H,50,51)(H2,28,31,32)(H2,45,46,47) |

InChI Key |

IHVFHZGGMJDGGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(CC(=O)O)(C(=O)O)O)O |

Synonyms |

(3S)-citryl-CoA citryl-CoA citryl-coenzyme A coenzyme A, citryl- |

Origin of Product |

United States |

Foundational & Exploratory

The Central Role of Citryl-CoA in the Citric Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of citryl-CoA as the transient intermediate in the inaugural step of the citric acid cycle. While not a standalone metabolite that accumulates, its formation and subsequent hydrolysis are the defining moments in the synthesis of citrate (B86180), a critical downstream effector in cellular metabolism. This document provides a comprehensive overview of the enzymatic reaction catalyzed by citrate synthase, detailing the mechanism of this compound formation, experimental evidence for its existence, and quantitative kinetic data. Furthermore, it outlines detailed experimental protocols for the study of this crucial biochemical transformation and presents visual representations of the associated pathways and workflows.

The Formation and Fate of this compound

The synthesis of citrate from acetyl-CoA and oxaloacetate, catalyzed by the enzyme citrate synthase (EC 2.3.3.1), proceeds through the formation of a covalently bound intermediate, (3S)-citryl-CoA.[1][2][3] This reaction represents the primary entry point of two-carbon units into the citric acid cycle, a central hub of cellular metabolism for energy production and biosynthesis.[4] The overall reaction is a two-step process involving a condensation reaction followed by a hydrolysis step.[5][6]

The initial step involves the binding of the two substrates, oxaloacetate and acetyl-CoA, to the active site of citrate synthase.[6] The binding of oxaloacetate induces a significant conformational change in the enzyme, creating a binding site for acetyl-CoA.[4][6] The reaction mechanism then proceeds with the deprotonation of the methyl group of acetyl-CoA to form a reactive enolate intermediate.[2][7] This enolate then executes a nucleophilic attack on the carbonyl carbon of oxaloacetate, leading to the formation of the tetrahedral intermediate, this compound.[7][8]

The final step is the hydrolysis of the thioester bond of this compound by a water molecule, which releases citrate and Coenzyme A (CoA-SH).[1][8] This hydrolysis step is essentially irreversible and drives the overall reaction in the forward direction.[8] The enzyme then returns to its open conformation, releasing the products.

Quantitative Data on Citrate Synthase Kinetics

The kinetic properties of citrate synthase have been extensively studied in various organisms. The following tables summarize key quantitative data, including Michaelis-Menten constants (Km) for the substrates and inhibition constants (Ki) for various regulators.

| Substrate | Organism/Tissue | Km (µM) | Reference |

| Acetyl-CoA | Rat Liver Mitochondria | 16 | [9][10] |

| Oxaloacetate | Rat Liver Mitochondria | 2 | [9][10] |

Table 1: Michaelis-Menten Constants for Citrate Synthase Substrates. This table provides the Km values for the primary substrates of citrate synthase from rat liver mitochondria, indicating the concentration at which the enzyme reaches half of its maximum velocity.

| Inhibitor | Organism/Tissue | Type of Inhibition | Ki (mM) | Inhibited Substrate | Reference |

| ATP | Rat Liver Mitochondria | Competitive | 0.55 | Acetyl-CoA | [11] |

| ADP | Rat Liver Mitochondria | Competitive | 1.4 | Acetyl-CoA | [11] |

| AMP | Rat Liver Mitochondria | Competitive | 6.7 | Acetyl-CoA | [11] |

| Citrate | - | Competitive | - | Oxaloacetate | [4] |

| Succinyl-CoA | - | Competitive | - | Acetyl-CoA | [4] |

| Oleoyl-CoA | Pig Heart | Noncompetitive | - | Acetyl-CoA | [12] |

Table 2: Inhibition of Citrate Synthase. This table summarizes the types of inhibition and, where available, the inhibition constants (Ki) for various allosteric and feedback inhibitors of citrate synthase.

Experimental Protocols

Assay of Citrate Synthase Activity (Colorimetric)

This protocol describes a widely used colorimetric assay to determine the activity of citrate synthase by measuring the rate of Coenzyme A (CoA-SH) production, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), detectable at 412 nm.[13][14][15]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1

-

DTNB Solution: 100 µM DTNB in Assay Buffer

-

Acetyl-CoA Solution: 500 µM Acetyl-CoA in Assay Buffer

-

Oxaloacetate Solution: 500 µM Oxaloacetate in Assay Buffer

-

Mitochondrial extract or purified citrate synthase

-

Spectrophotometer capable of reading at 412 nm

Procedure:

-

In a cuvette, combine 800 µL of Assay Buffer, 100 µL of DTNB Solution, and 50 µL of Acetyl-CoA Solution.

-

Add the mitochondrial extract or purified enzyme to the cuvette and mix gently.

-

Incubate for 5 minutes at 30°C to allow for temperature equilibration and to establish a baseline reading.

-

Initiate the reaction by adding 50 µL of Oxaloacetate Solution and immediately start monitoring the increase in absorbance at 412 nm.

-

Record the absorbance at regular intervals (e.g., every 15 seconds) for 3-5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA412/min) from the linear portion of the curve.

-

The citrate synthase activity can be calculated using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).

Direct Quantification of this compound by LC-MS/MS

This protocol provides a general workflow for the direct and highly sensitive quantification of the unstable this compound intermediate using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5]

Materials:

-

Cell or tissue samples

-

Cold methanol (B129727) (-80°C) for quenching

-

Extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture)

-

LC-MS/MS system equipped with a C18 reversed-phase column

-

Synthesized this compound standard for calibration

Procedure:

-

Sample Quenching: Rapidly quench metabolic activity in cell or tissue samples by adding ice-cold methanol.

-

Metabolite Extraction: Extract the metabolites, including CoA esters, using an appropriate extraction solvent.

-

Chromatographic Separation: Separate this compound from other metabolites using a C18 reversed-phase column on an LC system. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is typically used.

-

Mass Spectrometric Detection: Detect and quantify this compound using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The specific precursor ion (the mass-to-charge ratio of this compound) and product ions (fragments of this compound) need to be determined using a synthesized standard.

-

Quantification: Generate a standard curve using the synthesized this compound standard to quantify the amount of this compound in the samples.

Stopped-Flow Kinetic Analysis of Citrate Synthase

Stopped-flow spectroscopy is a powerful technique to study the pre-steady-state kinetics of rapid enzymatic reactions, including the individual steps of the citrate synthase reaction.[16][17][18][19] This method allows for the observation of rapid transient intermediates.

Materials:

-

Stopped-flow spectrophotometer

-

Purified citrate synthase

-

Substrate solutions (acetyl-CoA and oxaloacetate) in appropriate buffer

-

Inhibitor solutions (if studying inhibition kinetics)

Procedure:

-

Load the enzyme and substrate solutions into separate syringes of the stopped-flow instrument.

-

Rapidly mix the contents of the syringes in a mixing chamber.

-

The reaction mixture flows into an observation cell where the reaction is monitored spectrophotometrically (e.g., by measuring changes in absorbance or fluorescence).

-

The flow is abruptly stopped, and the subsequent spectral changes are recorded over a short time scale (milliseconds to seconds).

-

The resulting kinetic traces are fitted to appropriate mathematical models to determine the rate constants for individual steps of the reaction, such as the formation and hydrolysis of this compound.

Visualizing the Citrate Synthase Reaction and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway of the citrate synthase reaction and a typical experimental workflow for its analysis.

Caption: The catalytic cycle of citrate synthase, highlighting the sequential binding of substrates, conformational changes, and the formation of the this compound intermediate.

References

- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 2. Buy this compound | 3131-26-8 [smolecule.com]

- 3. This compound|High-Purity Enzyme Intermediate [benchchem.com]

- 4. Citrate synthase - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Citrate Synthase [bio.davidson.edu]

- 7. The mechanism of citryl-coenzyme A formation catalyzed by citrate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Citrate Synthase - Proteopedia, life in 3D [proteopedia.org]

- 9. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pnas.org [pnas.org]

- 13. 3hbiomedical.com [3hbiomedical.com]

- 14. researchgate.net [researchgate.net]

- 15. sciencellonline.com [sciencellonline.com]

- 16. Human citrate synthase kinetic simulation to fit rapid, direct, and thiol probe coupled kinetic data - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Stopped-flow - Wikipedia [en.wikipedia.org]

- 18. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]

- 19. m.youtube.com [m.youtube.com]

The Pivotal Role of Citryl-CoA: A Transient Intermediate Bridging Cellular Respiration and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Citryl-Coenzyme A (citryl-CoA) is a high-energy thioester that serves as a critical, albeit transient, intermediate in fundamental metabolic pathways. While not a direct, free-circulating metabolite in cellular respiration, its formation and cleavage are indispensable for the progression of the citric acid cycle and for the export of carbon from the mitochondria for anabolic processes. This guide provides a comprehensive technical overview of the function of this compound, focusing on its role in the enzymatic reactions of citrate (B86180) synthase and ATP citrate lyase. We will delve into the quantitative kinetics of these enzymes, detail experimental protocols for their study, and visualize the intricate regulatory networks that govern their activity.

Introduction

Cellular respiration is a catabolic process that harvests energy from glucose and other fuel molecules. The citric acid cycle, a central hub of this process, commences with the formation of citrate from acetyl-CoA and oxaloacetate. This seemingly straightforward condensation reaction proceeds through the formation of a highly reactive intermediate, this compound, catalyzed by the enzyme citrate synthase.[1][2][3][4] Beyond its role in initiating the citric acid cycle within the mitochondria, the carbon backbone of citrate is also a crucial precursor for the biosynthesis of fatty acids and cholesterol in the cytoplasm. The enzyme ATP citrate lyase (ACLY) facilitates this by converting citrate back into acetyl-CoA and oxaloacetate in the cytoplasm, a reaction that also proceeds via a this compound intermediate.[5][6][7] Understanding the precise function and regulation of this compound and the enzymes that metabolize it is paramount for researchers in metabolic diseases, oncology, and drug development, given the therapeutic potential of targeting these pathways.

The Function of this compound in a Core Metabolic Context

This compound's significance is defined by its transient existence within the active sites of two key enzymes: citrate synthase and ATP citrate lyase.

Citrate Synthase: The Gateway to the Citric Acid Cycle

In the mitochondrial matrix, citrate synthase orchestrates the first committed step of the citric acid cycle. The reaction mechanism involves the formation of a this compound intermediate.[2][8] This occurs through an ordered sequential mechanism where oxaloacetate binds first, inducing a conformational change in the enzyme that creates a binding site for acetyl-CoA.[6][9] The methyl group of acetyl-CoA is then deprotonated to form an enolate, which attacks the carbonyl carbon of oxaloacetate, resulting in the formation of enzyme-bound this compound.[8][10] This intermediate is then rapidly hydrolyzed to release citrate and Coenzyme A.[8]

ATP Citrate Lyase: Fueling Anabolic Pathways

In the cytoplasm, ATP citrate lyase catalyzes the ATP-dependent cleavage of citrate. This reaction is a critical source of cytosolic acetyl-CoA for de novo lipogenesis and cholesterogenesis.[5][11] The mechanism involves the formation of a citryl-phosphate intermediate, which then reacts with CoA to form this compound. This enzyme-bound intermediate is subsequently cleaved into acetyl-CoA and oxaloacetate.[12]

Quantitative Data on Enzyme Kinetics

The catalytic efficiency of citrate synthase and ATP citrate lyase is crucial for maintaining metabolic homeostasis. The following tables summarize key kinetic parameters for these enzymes.

| Enzyme | Substrate | K_m_ (µM) | Source(s) |

| Citrate Synthase (rat liver) | Acetyl-CoA | 16 | [9] |

| Oxaloacetate | 2 | [9] | |

| ATP Citrate Lyase | Citrate | 73.8 ± 11.4 | [13] |

| CoA | 4 ± 2 | [13] | |

| ATP | 47 ± 17 | [13] |

Table 1: Michaelis Constants (K_m_) for Citrate Synthase and ATP Citrate Lyase.

Note: k_cat_ values for these enzymes can vary depending on the experimental conditions and the source of the enzyme. Further investigation into specific literature is recommended for precise k_cat_ values relevant to a particular experimental setup.

Experimental Protocols

The study of this compound's function relies on robust enzymatic assays. Below are detailed methodologies for assessing the activity of citrate synthase and ATP citrate lyase.

Citrate Synthase Activity Assay (Colorimetric)

This assay measures the rate of Coenzyme A (CoA-SH) release, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be monitored spectrophotometrically at 412 nm.[2][14][15]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1

-

DTNB solution: 10 mM in assay buffer

-

Acetyl-CoA solution: 10 mM in assay buffer

-

Oxaloacetate solution: 10 mM in assay buffer

-

Sample containing citrate synthase (e.g., mitochondrial lysate)

-

Microplate reader or spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, DTNB, and acetyl-CoA in a 96-well plate or a cuvette.

-

Add the sample containing citrate synthase to the reaction mixture and incubate for 5 minutes to allow for the reaction of any free CoA-SH in the sample.

-

Initiate the reaction by adding the oxaloacetate solution.

-

Immediately measure the change in absorbance at 412 nm over time. The rate of increase in absorbance is proportional to the citrate synthase activity.

ATP Citrate Lyase Activity Assay (Coupled Enzyme Assay)

This assay couples the production of oxaloacetate from the ACLY reaction to its reduction to malate (B86768) by malate dehydrogenase (MDH), which is accompanied by the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[12][16]

Materials:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 10 mM DTT

-

Citrate solution: 100 mM in assay buffer

-

CoA solution: 10 mM in assay buffer

-

ATP solution: 100 mM in assay buffer

-

NADH solution: 10 mM in assay buffer

-

Malate Dehydrogenase (MDH)

-

Sample containing ATP citrate lyase (e.g., cytosolic extract)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, citrate, CoA, ATP, NADH, and MDH.

-

Add the sample containing ATP citrate lyase to the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time. The rate of decrease in absorbance is proportional to the ACLY activity.

Direct ATP Citrate Lyase Activity Assay (Radiochemical)

This direct assay measures the formation of [¹⁴C]acetyl-CoA from [¹⁴C]citrate.[4][13]

Materials:

-

Assay Buffer: 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT

-

CoA solution: 100 µM

-

ATP solution: 400 µM

-

[¹⁴C]citrate (known specific activity)

-

Sample containing ATP citrate lyase

-

EDTA solution (for quenching the reaction)

-

Scintillation cocktail (e.g., MicroScint-O)

-

Scintillation counter

Procedure:

-

Incubate the ACLY enzyme with [¹⁴C]citrate, CoA, and ATP in the assay buffer.

-

Stop the reaction by adding EDTA.

-

Add a scintillation cocktail that specifically detects the product, [¹⁴C]acetyl-CoA.

-

Measure the radioactivity using a scintillation counter. The amount of [¹⁴C]acetyl-CoA formed is directly proportional to the ACLY activity.

Regulatory Pathways

The enzymes that metabolize this compound are tightly regulated to meet the cell's metabolic demands.

Regulation of Citrate Synthase

Citrate synthase activity is primarily regulated by substrate availability and product inhibition.[1][6] High levels of ATP, an indicator of a high energy state, allosterically inhibit the enzyme, reducing its affinity for acetyl-CoA.[5][9] NADH, a product of the citric acid cycle, also acts as an inhibitor.[1][17] Furthermore, citrate, the product of the reaction, can act as a competitive inhibitor of oxaloacetate.[6][17] Succinyl-CoA, another intermediate of the citric acid cycle, is a competitive inhibitor of acetyl-CoA.[17]

Caption: Allosteric regulation of Citrate Synthase.

Regulation of ATP Citrate Lyase

ATP citrate lyase is subject to both hormonal and allosteric regulation. Insulin (B600854), a hormone indicative of a high-energy state, can lead to the activation of ACLY.[18][19] Phosphorylation of ACLY by kinases such as protein kinase A (PKA) and Akt can increase its activity.[20][21][22] Fructose 6-phosphate has been identified as a potent allosteric activator of the unphosphorylated enzyme.[20]

Caption: Regulation of ATP Citrate Lyase.

Conclusion

This compound, while a fleeting intermediate, lies at a critical metabolic crossroads. Its formation and breakdown are central to both the energy-generating process of cellular respiration and the anabolic pathways that produce essential biomolecules. The enzymes responsible for its metabolism, citrate synthase and ATP citrate lyase, are tightly regulated, ensuring that the flow of carbon through these pathways is exquisitely controlled to meet the dynamic needs of the cell. A thorough understanding of the function and regulation of this compound is therefore essential for researchers and professionals seeking to modulate cellular metabolism for therapeutic benefit. The experimental protocols and quantitative data presented herein provide a solid foundation for further investigation into this pivotal molecule and its associated enzymes.

References

- 1. news-medical.net [news-medical.net]

- 2. 3hbiomedical.com [3hbiomedical.com]

- 3. Citrate synthase activity [protocols.io]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Citrate synthase - Wikipedia [en.wikipedia.org]

- 7. assaygenie.com [assaygenie.com]

- 8. Citrate Synthase - Mechanism [chem.uwec.edu]

- 9. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. ATP citrate synthase - Wikipedia [en.wikipedia.org]

- 12. arpi.unipi.it [arpi.unipi.it]

- 13. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Citrate synthase activity [bio-protocol.org]

- 16. CheKine™ Micro ATP Citrate Lyase (ACL) Activity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Effect of insulin on ATP-citrate lyase phosphorylation: regulation of peptide A and peptide B phosphorylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Phosphorylation of recombinant human ATP:citrate lyase by cAMP-dependent protein kinase abolishes homotropic allosteric regulation of the enzyme by citrate and increases the enzyme activity. Allosteric activation of ATP:citrate lyase by phosphorylated sugars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Frontiers | Impact of ATP-citrate lyase catalytic activity and serine 455 phosphorylation on histone acetylation and inflammatory responses in human monocytic THP-1 cells [frontiersin.org]

- 22. Impact of ATP-citrate lyase catalytic activity and serine 455 phosphorylation on histone acetylation and inflammatory responses in human monocytic THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Citryl-CoA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Citryl-Coenzyme A (citryl-CoA) is a transient but pivotal thioester intermediate in cellular metabolism. Though not a free-diffusing metabolite, its existence is central to two fundamental enzymatic processes: the synthesis of citrate (B86180) in the mitochondrial Krebs cycle and the generation of cytosolic acetyl-CoA for lipogenesis and cholesterogenesis. This technical guide provides a comprehensive overview of the discovery, history, and core biochemical significance of this compound. It details the enzymatic reactions in which it participates, provides experimental protocols for its synthesis and analysis, and presents key quantitative data for the enzymes that metabolize it. The logical progression of its discovery and its role in metabolic pathways are illustrated through detailed diagrams.

Discovery and Historical Context

The conceptualization and discovery of this compound are intrinsically linked to the elucidation of the Krebs cycle and the subsequent understanding of lipogenesis. The historical timeline does not pinpoint a single "discovery" of the isolated molecule, but rather a gradual realization of its necessity as an enzyme-bound intermediate.

-

1937: The Krebs Cycle Proposal: Hans Krebs proposed the citric acid cycle, outlining the central pathway of cellular respiration. This framework established the reaction of an "active acetate" (later identified as acetyl-CoA) with oxaloacetate to form citrate, although the precise mechanism and intermediates were not yet fully understood.[1][2][3][4][5]

-

1950s: The Role of Coenzyme A: Fritz Lipmann's discovery of Coenzyme A (CoA) and its role in activating acetate (B1210297) to acetyl-CoA was a critical step. This provided the chemical basis for understanding how the two-carbon unit was transferred to oxaloacetate.

-

Mid-20th Century: Elucidation of Citrate Synthase Mechanism: As the mechanism of citrate synthase was investigated, the concept of an enzyme-bound intermediate was proposed to explain the condensation reaction. Isotopic labeling studies and kinetic analyses provided evidence for the formation of a transient thioester linkage between citrate and CoA before its hydrolysis to release citrate and CoA. This intermediate was (3S)-citryl-CoA.[6][7][8][9][10]

-

1959: The "Citrate Cleavage Enzyme": P. A. Srere identified and purified an enzyme from pigeon liver that cleaved citrate into acetyl-CoA and oxaloacetate in an ATP-dependent manner.[11][12] This enzyme, now known as ATP-citrate lyase (ACLY), highlighted a pathway for generating cytosolic acetyl-CoA from citrate that had been exported from the mitochondria.[13][14] The mechanism of ACLY was also found to proceed through a this compound intermediate.[13]

-

2004: A Two-Enzyme System in Bacteria: A novel pathway for citrate cleavage was discovered in the bacterium Hydrogenobacter thermophilus. This system utilizes two separate enzymes: this compound synthetase (CCS), which forms this compound from citrate, ATP, and CoA, and this compound lyase (CCL), which then cleaves this compound into acetyl-CoA and oxaloacetate. This discovery further solidified the role of this compound as a distinct metabolic intermediate.

This historical progression illustrates a shift from a conceptual requirement for an intermediate to the biochemical and genetic identification of the enzymes that form and consume this compound, thereby confirming its existence and central role in metabolism.

References

- 1. Hans Krebs - brief biography [ruf.rice.edu]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. Citric Acid Cycle | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. researchgate.net [researchgate.net]

- 6. 26.11 How Do Enzymes Work? Citrate Synthase - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 26.11 How Do Enzymes Work? Citrate Synthase – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. Thioester - Wikipedia [en.wikipedia.org]

- 12. digitalcommons.trinity.edu [digitalcommons.trinity.edu]

- 13. Identification of the Citrate-binding Site of Human ATP-Citrate Lyase Using X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ATP citrate lyase is an important component of cell growth and transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

Citryl-CoA: A Pivotal Intermediate at the Crossroads of Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate web of cellular metabolism, the thioester citryl-CoA emerges as a critical, albeit transient, intermediate. Its formation and subsequent cleavage, primarily catalyzed by the enzyme ATP citrate (B86180) lyase (ACLY), represent a key nexus linking carbohydrate catabolism with anabolic pathways such as fatty acid and cholesterol biosynthesis. This guide provides a comprehensive technical overview of the role of this compound in metabolism, detailing the enzymatic machinery involved, quantitative aspects of its dynamics, and the experimental protocols utilized for its investigation. A thorough understanding of this compound metabolism is paramount for researchers in metabolic diseases, oncology, and drug development, given the therapeutic potential of targeting the enzymes that govern its flux.

The Central Role of this compound in Metabolism

This compound is synthesized in the cytoplasm from citrate and coenzyme A (CoA) in an ATP-dependent reaction catalyzed by ATP citrate lyase (ACLY).[1] This reaction is a crucial step in shuttling carbon from the mitochondrial tricarboxylic acid (TCA) cycle to the cytosol. While acetyl-CoA is readily produced within the mitochondria, it cannot directly cross the mitochondrial membrane. Instead, citrate is exported from the mitochondria to the cytosol, where ACLY catalyzes the formation of this compound and its subsequent cleavage into acetyl-CoA and oxaloacetate.[2] This cytosolic pool of acetyl-CoA serves as the fundamental building block for the synthesis of fatty acids and cholesterol.[3]

In some prokaryotes, a different enzymatic strategy is employed, involving two separate enzymes: this compound synthetase (CCS) and this compound lyase (CCL). CCS catalyzes the formation of this compound from citrate, CoA, and ATP, while CCL is responsible for its cleavage into acetyl-CoA and oxaloacetate.

Quantitative Data on this compound Metabolism

The dynamics of this compound metabolism are governed by the kinetic properties of the involved enzymes and the intracellular concentrations of substrates and products. A summary of key quantitative data is presented below.

Table 1: Kinetic Parameters of Enzymes Involved in this compound Metabolism

| Enzyme | Organism/Tissue | Substrate | K_m_ | k_cat_ | Reference(s) |

| ATP Citrate Lyase (ACLY) | Human (recombinant) | Citrate | 73.8 ± 11.4 µM | - | [4] |

| Human (recombinant) | CoA | 4 ± 2 µM | - | [4] | |

| Human (recombinant) | ATP | 47 ± 17 µM | - | [4] | |

| Human (recombinant) | - | - | 14 s⁻¹ (positional isotope exchange rate) | [5] | |

| Chlorobium limicola | ATP | 0.21 ± 0.04 mM | - | [6] | |

| Chlorobium limicola | Citrate | 0.057 ± 0.008 mM (first molecule) | - | [6] | |

| Citrate Synthase | Pig Heart | Acetyl-CoA | 110 µM (dissociation constant) | - | [7] |

| Baker's Yeast | Acetyl-CoA | 76 µM | - | [7] | |

| Baker's Yeast | Oxaloacetate | 9.86 µM | - | [7] |

Note: k_cat_ values for ACLY are not widely reported in the literature under standard Michaelis-Menten assumptions due to the complex reaction mechanism. The provided value represents a positional isotope exchange rate, indicating a rapid reversible step.

Table 2: Intracellular Concentrations of Key Metabolites

| Metabolite | Cellular Compartment | Organism/Cell Type | Concentration | Reference(s) |

| Citrate | Cytosol | Rat Heart | ~1/16th of mitochondrial concentration | [8] |

| Mitochondria | Rat Heart | 16-fold higher than cytosol | [8] | |

| - | Candida oleophila | 18.6 - 57.6 mg/g dried biomass (~44.1 - 136.3 mM) | [9] | |

| Acetyl-CoA | Cytosol | - | Generally lower than mitochondrial pool | [10] |

| Mitochondria | - | Higher than cytosolic pool | [10] | |

| Mitochondria | Rat Hepatocytes | Ratio to CoASH: 0.3 - 0.9 | [11] |

Note: The concentration of this compound itself is generally not reported as it is a transient, enzyme-bound intermediate.

Signaling Pathways and Experimental Workflows

The metabolic pathways and experimental procedures involving this compound can be visualized to better understand their intricate relationships.

Metabolic Pathway of this compound Formation and Utilization

Caption: The central role of this compound in linking mitochondrial and cytosolic metabolism.

Experimental Workflow for ATP Citrate Lyase (ACLY) Activity Assay (Spectrophotometric)

Caption: A typical workflow for a coupled spectrophotometric assay of ACLY activity.

Experimental Protocols

Accurate measurement of the activity of enzymes involved in this compound metabolism is crucial for research and drug development. Detailed protocols for the most common assays are provided below.

Spectrophotometric Assay for ATP Citrate Lyase (ACLY) Activity

This is a coupled enzyme assay where the production of oxaloacetate is coupled to the oxidation of NADH by malate dehydrogenase (MDH), which can be monitored by the decrease in absorbance at 340 nm.

Materials:

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl₂)

-

Potassium citrate

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Malate dehydrogenase (MDH) enzyme

-

ACLY enzyme sample (e.g., purified enzyme or cell lysate)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, DTT, MgCl₂, NADH, and MDH in a cuvette.

-

Add the substrates: potassium citrate, CoA, and ATP to the reaction mixture.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the ACLY enzyme sample to the cuvette and mix thoroughly.

-

Immediately start monitoring the decrease in absorbance at 340 nm in the spectrophotometer. Record the absorbance at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

-

Determine the linear rate of NADH oxidation (ΔA₃₄₀/min) from the initial, linear portion of the absorbance versus time plot.

-

Calculate the ACLY activity using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Radioactive Assay for ATP Citrate Lyase (ACLY) Activity

This direct assay measures the formation of radiolabeled acetyl-CoA from radiolabeled citrate.[4]

Materials:

-

Buffer (e.g., 87 mM Tris, pH 8.0, 20 µM MgCl₂, 10 mM KCl, 10 mM DTT)

-

Coenzyme A (CoA)

-

Adenosine triphosphate (ATP)

-

[¹⁴C]citrate (with known specific activity)

-

ACLY enzyme sample

-

EDTA solution (to stop the reaction)

-

Scintillation cocktail (e.g., MicroScint-O)

-

Scintillation counter

Procedure:

-

In a microplate well, prepare the reaction mixture containing the buffer, CoA, ATP, and [¹⁴C]citrate.

-

Add the ACLY enzyme sample to initiate the reaction.

-

Incubate the reaction at the desired temperature (e.g., 37°C) for a defined period (e.g., 3 hours).

-

Stop the reaction by adding EDTA solution.

-

Add the scintillation cocktail to the reaction mixture.

-

Incubate at room temperature with gentle shaking to allow for the specific detection of [¹⁴C]acetyl-CoA.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the amount of [¹⁴C]acetyl-CoA produced based on the specific activity of the [¹⁴C]citrate and the measured counts per minute.

Conclusion

This compound stands as a testament to the elegant efficiency of metabolic regulation, serving as a key intermediate that bridges central carbon metabolism with essential biosynthetic pathways. The enzymes that govern its formation and cleavage, particularly ATP citrate lyase, are critical control points and represent promising targets for therapeutic intervention in a range of human diseases. The quantitative data, pathway visualizations, and detailed experimental protocols provided in this guide offer a robust foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound and to innovate in the fields of metabolic research and medicine.

References

- 1. Quantification of Intracellular Citrate Concentrations with Genetically Encoded Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATP citrate synthase - Wikipedia [en.wikipedia.org]

- 3. rrml.ro [rrml.ro]

- 4. A novel direct homogeneous assay for ATP citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the catalytic mechanism of human ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic and biochemical analyses on the reaction mechanism of a bacterial ATP-citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Compartmentation of citrate in relation to the regulation of glycolysis and the mitochondrial transmembrane proton electrochemical potential gradient in isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Enigmatic World of Citryl-CoA: A Technical Guide to Non-Canonical Metabolic Pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released today, offering an in-depth exploration of non-canonical metabolic pathways involving the pivotal intermediate, citryl-CoA. This whitepaper is an essential resource for researchers, scientists, and drug development professionals dedicated to advancing the understanding of cellular metabolism and its implications in health and disease.

The guide meticulously details the core biochemistry of this compound, extending beyond its well-established role in the citric acid cycle to illuminate its functions in alternative metabolic routes. These non-canonical pathways are increasingly recognized for their significance in various physiological and pathological states, including cancer metabolism and microbial metabolic diversity.

Core Concepts and Discoveries

This technical guide elucidates two primary non-canonical pathways involving this compound:

-

The Cytosolic Acetyl-CoA Generation Pathway: In eukaryotic cells, particularly cancer cells, a non-canonical tricarboxylic acid (TCA) cycle is operative. This pathway involves the export of mitochondrial citrate (B86180) to the cytoplasm, where it is converted to this compound and subsequently cleaved by ATP-citrate lyase (ACLY). This process is a crucial source of cytosolic acetyl-CoA, a vital precursor for the synthesis of fatty acids and for protein acetylation. The oxaloacetate co-product is then recycled back into the mitochondria, completing a non-canonical cycle that supports anabolic processes and is implicated in cell fate decisions.[1][2][3]

-

The Bacterial Citrate Cleavage Pathway: A distinct two-step enzymatic pathway for citrate cleavage has been identified in the bacterium Hydrogenobacter thermophilus. This pathway utilizes two novel enzymes: this compound synthetase (CCS) and this compound lyase (CCL). CCS first activates citrate to this compound, which is then cleaved by CCL into acetyl-CoA and oxaloacetate.[4] This discovery has expanded our understanding of microbial metabolic strategies for carbon assimilation.

Quantitative Insights into this compound Metabolism

To facilitate a comparative analysis of the enzymes involved in this compound metabolism, the following table summarizes key quantitative data. Please note that detailed kinetic parameters for the novel bacterial enzymes, this compound synthetase and this compound lyase, are still an active area of research.

| Enzyme | Organism/Cell Type | Substrate(s) | Kcat (s⁻¹) | Km (µM) | Specific Activity (U/mg) | Notes |

| Citrate Synthase | Escherichia coli | Acetyl-CoA | 34 - 81 | 120-151 | - | Catalyzes the formation of this compound as an intermediate in the canonical TCA cycle.[5] |

| Pig Heart | Acetyl-CoA | - | 110 | - | Exhibits substrate inhibition by acetyl-CoA.[5] | |

| Human | Acetyl-CoA | - | 20 | - | Apparent steady-state kinetic parameters determined for wild-type and mutant enzymes.[5] | |

| ATP-Citrate Lyase (ACLY) | Human | Citrate, ATP, CoA | - | - | - | A crucial enzyme in the non-canonical TCA cycle for cytosolic acetyl-CoA production. |

| This compound Synthetase (CCS) | Hydrogenobacter thermophilus | Citrate, ATP, CoA | - | - | - | The first enzyme in the novel bacterial two-step citrate cleavage pathway.[4] |

| This compound Lyase (CCL) | Hydrogenobacter thermophilus | (3S)-Citryl-CoA | - | - | - | The second enzyme in the novel bacterial two-step citrate cleavage pathway.[4][6] |

Visualizing the Pathways

To provide a clear visual representation of the discussed metabolic routes and experimental workflows, the following diagrams have been generated using the DOT language.

References

- 1. Catalytic mechanism study of ATP-citrate lyase during this compound synthesis process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A non-canonical tricarboxylic acid cycle underlies cellular identity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Light shed on a non-canonical TCA cycle: cell state regulation beyond mitochondrial energy production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel enzyme, this compound lyase, catalysing the second step of the citrate cleavage reaction in Hydrogenobacter thermophilus TK-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound lyase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Citryl-CoA Metabolism in Neuronal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Citryl-CoA is a pivotal, albeit transient, intermediate in the metabolism of neuronal cells, fundamentally linking mitochondrial energy homeostasis with cytosolic biosynthetic processes. Its metabolism is primarily centered around two key enzymes: citrate (B86180) synthase, which forms this compound as a short-lived intermediate in the mitochondrial matrix during the first step of the tricarboxylic acid (TCA) cycle, and ATP-citrate lyase (ACLY), which generates cytosolic acetyl-CoA from citrate via a this compound intermediate. The acetyl-CoA produced is essential for the synthesis of neurotransmitters, lipids for membrane integrity and myelination, and for epigenetic modifications through histone acetylation. Understanding the nuances of this compound metabolism is therefore critical for elucidating neuronal function in both health and disease, and for the development of novel therapeutic strategies for a range of neurological disorders.

Core Metabolic Pathways Involving this compound

The metabolism of this compound in neuronal cells is intricately tied to the compartmentalization of cellular metabolism, primarily occurring at the interface of the mitochondria and the cytosol.

Mitochondrial Citrate Synthesis via this compound

In the mitochondrial matrix, citrate synthase (CS) catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate, a key step in the TCA cycle. This reaction proceeds through a transient this compound intermediate[1]. The primary source of acetyl-CoA in neuronal mitochondria is the pyruvate (B1213749) dehydrogenase complex (PDHC), which decarboxylates pyruvate derived from glycolysis[2][3].

The reaction catalyzed by citrate synthase is as follows: Acetyl-CoA + Oxaloacetate + H₂O → (this compound) → Citrate + CoA-SH

This process is crucial for cellular respiration and ATP production. The activity of citrate synthase is often used as a marker for mitochondrial content and integrity[4].

The Citrate-Malate Shuttle: Exporting Citrate to the Cytosol

Since the inner mitochondrial membrane is impermeable to acetyl-CoA, the acetyl units required for cytosolic biosynthesis are exported in the form of citrate via the citrate-malate shuttle[5]. Citrate is transported out of the mitochondria into the cytosol in exchange for malate (B86768).

Cytosolic Acetyl-CoA Generation by ATP-Citrate Lyase (ACLY)

In the cytosol, ATP-citrate lyase (ACLY) catalyzes the cleavage of citrate into acetyl-CoA and oxaloacetate, a reaction that requires ATP and Coenzyme A (CoA)[5]. This reaction also involves a this compound intermediate. The generated cytosolic acetyl-CoA is a vital precursor for several biosynthetic pathways.

The reaction catalyzed by ACLY is as follows: Citrate + ATP + CoA-SH → Acetyl-CoA + Oxaloacetate + ADP + Pi

The oxaloacetate produced can be converted to malate by cytosolic malate dehydrogenase, which can then re-enter the mitochondria as part of the citrate-malate shuttle[6].

Fates of Cytosolic Acetyl-CoA

The acetyl-CoA produced by ACLY in the cytosol of neurons has several critical fates:

-

Neurotransmitter Synthesis: In cholinergic neurons, it is a direct precursor for the synthesis of acetylcholine (B1216132) (ACh), a neurotransmitter essential for memory and cognition[5].

-

Lipid Biosynthesis: It is a fundamental building block for the synthesis of fatty acids and cholesterol, which are crucial for the formation and maintenance of neuronal membranes and myelin sheaths[7].

-

Protein Acetylation: Acetyl-CoA is the donor of acetyl groups for the post-translational modification of proteins, including histones, which plays a significant role in regulating gene expression and neuronal function[2].

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to this compound metabolism in neuronal cells, compiled from various studies.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Vmax | Brain Region/Cell Type | Reference |

| Citrate Synthase | Acetyl-CoA | 4.5 | Not Reported | Rat Brain | [8] |

| Oxaloacetate | 5.0 | Not Reported | Rat Brain | [8] | |

| ATP-Citrate Lyase | Citrate | 73.8 ± 11.4 | Not Reported | Recombinant Human | [9] |

| CoA | 4 ± 2 | Not Reported | Recombinant Human | [9] | |

| ATP | 47 ± 17 | Not Reported | Recombinant Human | [9] |

Table 2: Metabolite Concentrations in Neuronal Compartments

| Metabolite | Mitochondrial Concentration (µM) | Cytosolic Concentration (µM) | Cell Type/Tissue | Reference |

| Acetyl-CoA | 10 | 7 | Neuronal Cells | [2][10] |

| Citrate | High (gradient of 8.8 from cytosol) | Low | Hepatocytes | [11] |

| Oxaloacetate | 0.3 - 2 | Low (gradient of 0.7 from cytosol) | Hepatocytes | [11] |

Table 3: Enzyme Activities in Different Brain Regions

| Enzyme | Cerebellum | Hippocampus | Parietal Cortex | Striatum | Medulla Oblongata | Units | Reference |

| ATP-Citrate Lyase | 2.93 | < 6.90 | < 6.90 | < 6.90 | 6.90 | nmol/min/mg protein | [12] |

| Citrate Synthase | Similar to other regions | Similar to other regions | Similar to other regions | Similar to other regions | Similar to other regions | Not specified | [12] |

Experimental Protocols

Detailed methodologies for key experiments in the study of this compound metabolism are provided below.

Subcellular Fractionation of Brain Tissue to Isolate Mitochondria and Cytosol

This protocol is adapted from established methods for the isolation of subcellular compartments from brain tissue[10][13].

Materials:

-

Brain tissue (e.g., rat cortex)

-

Homogenization buffer: 250 mM sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA

-

Mitochondrial isolation buffer: 225 mM mannitol, 75 mM sucrose, 10 mM MOPS (pH 7.2), 1 mM EGTA

-

Dounce homogenizer

-

Centrifuge and ultracentrifuge

Procedure:

-

Dissect and weigh the brain tissue on ice.

-

Mince the tissue and homogenize in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with a loose-fitting pestle (10-15 strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Collect the supernatant and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the crude mitochondrial fraction.

-

The resulting supernatant is the crude cytosolic fraction. For a purer cytosolic fraction, ultracentrifuge this supernatant at 100,000 x g for 1 hour at 4°C. The final supernatant is the pure cytosolic fraction.

-

Resuspend the crude mitochondrial pellet from step 4 in mitochondrial isolation buffer and centrifuge again at 10,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the purified mitochondrial pellet in an appropriate buffer for downstream assays.

-

Assess the purity of the fractions by Western blotting for marker proteins (e.g., COX IV for mitochondria and GAPDH for cytosol).

Citrate Synthase Activity Assay

This spectrophotometric assay is based on the reaction of Coenzyme A with DTNB (Ellman's reagent) to produce a colored product that can be measured at 412 nm[14].

Materials:

-

Isolated mitochondria or brain tissue homogenate

-

Assay buffer: 100 mM Tris-HCl (pH 8.1)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM in assay buffer)

-

Acetyl-CoA solution (10 mM in water)

-

Oxaloacetate solution (10 mM in water, freshly prepared)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer, DTNB solution, and acetyl-CoA solution in a cuvette.

-

Add the sample (mitochondrial suspension or tissue homogenate) to the reaction mixture and incubate for 2-3 minutes at 30°C to allow for the reaction of any free sulfhydryl groups.

-

Initiate the reaction by adding the oxaloacetate solution.

-

Immediately measure the increase in absorbance at 412 nm over 5 minutes in a spectrophotometer.

-

The rate of change in absorbance is proportional to the citrate synthase activity.

-

Calculate the specific activity using the molar extinction coefficient of TNB (13.6 mM⁻¹cm⁻¹).

ATP-Citrate Lyase Activity Assay

A common method for measuring ACLY activity is a coupled enzyme assay where the production of oxaloacetate is coupled to the malate dehydrogenase (MDH) catalyzed oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Materials:

-

Cytosolic fraction or cell lysate

-

Assay buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT

-

Citrate solution (100 mM)

-

ATP solution (50 mM)

-

CoA solution (10 mM)

-

NADH solution (10 mM)

-

Malate dehydrogenase (MDH) enzyme

Procedure:

-

Prepare a reaction mixture in a cuvette containing assay buffer, citrate, ATP, CoA, NADH, and MDH.

-

Add the sample (cytosolic fraction) to the reaction mixture and incubate for 2-3 minutes at 37°C.

-

Initiate the reaction by adding ATP.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

The rate of NADH oxidation is proportional to the ACLY activity.

-

Calculate the specific activity using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows related to this compound metabolism.

References

- 1. Citrate synthase - Wikipedia [en.wikipedia.org]

- 2. The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic and Cellular Compartments of Acetyl-CoA in the Healthy and Diseased Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. The Novel Role of Mitochondrial Citrate Synthase and Citrate in the Pathophysiology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxaloacetate Enhances Neuronal Cell Bioenergetic Fluxes and Infrastructure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Basis for Acetyl-CoA Production by ATP-Citrate Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Regulatory Effects of Acetyl-CoA Distribution in the Healthy and Diseased Brain [frontiersin.org]

- 11. Distribution of metabolites between the cytosolic and mitochondrial compartments of hepatocytes isolated from fed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reactome | acetyl-CoA + H2O + oxaloacetate => citrate + CoA [reactome.org]

- 13. Mitochondrion - Wikipedia [en.wikipedia.org]

- 14. Oxaloacetate enhances neuronal cell bioenergetic fluxes and infrastructure - PubMed [pubmed.ncbi.nlm.nih.gov]

Bridging Metabolism and Epigenetics: The Role of Citryl-CoA in Histone Acetylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the critical link between cellular metabolism and epigenetic regulation, focusing on the pivotal role of ATP-citrate lyase (ACL) in converting citrate-derived acetyl-CoA for histone acetylation. As our understanding of cellular signaling deepens, it has become evident that metabolic pathways are not merely housekeeping functions but are intricately woven into the fabric of gene regulation. The availability of metabolites, particularly acetyl-CoA, directly influences the epigenetic landscape, with profound implications for cell fate, differentiation, and disease pathology. This document details the core biochemical pathway, presents quantitative data from key studies, provides detailed experimental protocols, and illustrates the underlying mechanisms through signaling and workflow diagrams.

The Core Pathway: From Glucose to Gene Regulation

In eukaryotic cells, the modification of histones is a fundamental mechanism for controlling chromatin structure and gene accessibility[1][2]. Histone acetylation, a post-translational modification catalyzed by histone acetyltransferases (HATs), neutralizes the positive charge of lysine (B10760008) residues on histone tails. This charge neutralization weakens the interaction between histones and the negatively charged DNA backbone, leading to a more relaxed chromatin structure (euchromatin) that is permissive for transcription[2][3].

The substrate for all histone acetylation reactions is acetyl-coenzyme A (acetyl-CoA)[4][5]. While acetyl-CoA is a central metabolite produced in various cellular compartments, the pool available for nuclear histone acetylation is tightly linked to cellular energy status, primarily through glucose metabolism[1][6].

The key steps connecting glucose metabolism to histone acetylation are as follows:

-

Glycolysis and TCA Cycle: Glucose is metabolized in the cytoplasm to pyruvate (B1213749), which enters the mitochondria. Inside the mitochondria, pyruvate is converted to acetyl-CoA, which then condenses with oxaloacetate to form citrate (B86180), the first step of the tricarboxylic acid (TCA) cycle[7].

-

Citrate Export: When cellular energy levels are high, citrate accumulates and is exported from the mitochondria to the cytoplasm via the mitochondrial citrate carrier protein (SLC25A1)[8][9].

-

Acetyl-CoA Synthesis: In the cytoplasm and nucleus, the enzyme ATP-citrate lyase (ACL or ACLY) catalyzes the conversion of this citrate into acetyl-CoA and oxaloacetate, a reaction that requires ATP and Coenzyme A[10][11].

-

Histone Acetylation: This nucleocytosolic pool of acetyl-CoA is then utilized by HATs (e.g., p300/CBP) to acetylate histone proteins, thereby linking nutrient availability directly to the regulation of gene expression[1][7][12].

This pathway demonstrates that ACL is a critical enzyme that links growth factor signaling and nutrient uptake to the epigenetic control of genes[1][13]. Consequently, ACL has emerged as a significant target in various diseases, including cancer and metabolic disorders, where both metabolism and gene expression are dysregulated[14][15].

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the ACL-histone acetylation axis. These data highlight the direct impact of modulating ACL activity on cellular metabolism and epigenetic marks.

Table 1: Impact of ATP-Citrate Lyase (ACL) Silencing on Cellular Metabolism and Gene Expression

| Parameter Measured | Cell Line | Experimental Condition | Result | Reference |

| Glucose Consumption | 3T3-L1 | ACL siRNA | 32% decrease (p<0.001) | [1] |

| Gene Expression (Glut4) | 3T3-L1 | ACL siRNA | Significantly suppressed | [1] |

| Gene Expression (HK2) | 3T3-L1 | ACL siRNA | Significantly suppressed | [1] |

| Gene Expression (PFK-1) | 3T3-L1 | ACL siRNA | Significantly suppressed | [1] |

| Rescue of Phenotype | 3T3-L1 | ACL siRNA + Acetate | Glucose consumption and gene expression rescued | [1] |

Table 2: Effect of High Glucose on Histone Acetylation in Mesangial Cells

| Histone Mark | Experimental Condition | Fold Change vs. Control | Reference |

| H3K9/14Ac | High Glucose (HG) | Markedly increased | [10] |

| H3K18Ac | High Glucose (HG) | Markedly increased | [10] |

| H3K27Ac | High Glucose (HG) | Markedly increased | [14] |

Table 3: Effect of ACL Inhibition on Histone Acetylation in Diabetic Mouse Kidney

| Histone Mark | Mouse Model | Observation | Reference |

| H3K9/14Ac | ob/ob BTBR | Hyperacetylation observed in diabetic mice, required ACL | [14] |

| H3K18Ac | ob/ob BTBR | Hyperacetylation observed in diabetic mice, required ACL | [14] |

| H3K27Ac | ob/ob BTBR | Hyperacetylation observed in diabetic mice, required ACL | [14] |

Visualizations: Pathways and Workflows

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the link between citrate metabolism and histone acetylation.

This protocol is used to identify the genomic locations of specific histone acetylation marks.[16][17]

A. Reagents and Materials

-

Cells or tissue of interest

-

Formaldehyde (B43269) (37%)

-

PBS (Phosphate-Buffered Saline)

-

Cell Lysis Buffer (e.g., PIPES, IGEPAL, protease inhibitors)

-

Nuclei Lysis Buffer (e.g., SDS, EDTA, Tris, protease inhibitors)

-

ChIP Dilution Buffer

-

Antibody specific to the histone acetylation mark of interest (e.g., anti-acetyl-H3K27)

-

Protein A/G magnetic beads

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

RNase A and Proteinase K

-

Phenol:Chloroform:Isoamyl Alcohol

-

DNA purification kit (e.g., Qiagen PCR purification kit)

-

Reagents for NGS library preparation (e.g., Illumina TruSeq)

B. Procedure

-

Cross-linking: Treat 10-20 million cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis: Harvest and wash cells with ice-cold PBS. Resuspend in Cell Lysis Buffer and incubate on ice to release nuclei.

-

Chromatin Shearing: Pellet the nuclei and resuspend in Nuclei Lysis Buffer. Sonicate the chromatin to shear DNA into fragments of 200-600 bp. Centrifuge to pellet debris.

-

Immunoprecipitation (IP): Dilute the chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with Protein A/G beads. Set aside a small fraction as "input" control. Add the specific antibody to the remaining chromatin and incubate overnight at 4°C with rotation.

-

Capture and Wash: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes. Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and then Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the immunoprecipitated DNA and the input DNA using a DNA purification kit or phenol:chloroform extraction.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA. Perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of enrichment for the histone acetylation mark.

This protocol measures the enzymatic activity of ACL from cell or tissue lysates. This version is a malate (B86768) dehydrogenase-coupled spectrophotometric assay.[15]

A. Reagents and Materials

-

Cell or tissue lysate

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Coenzyme A (CoA)

-

Potassium Citrate

-

NADH

-

Malate Dehydrogenase (MDH) enzyme

-

Spectrophotometer capable of reading absorbance at 340 nm

B. Procedure

-

Lysate Preparation: Prepare total protein lysates from cells or tissues in a suitable lysis buffer and determine the protein concentration.

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing Assay Buffer, CoA, potassium citrate, NADH, and a surplus of MDH.

-

Background Measurement: Add the protein lysate to the cuvette. The reaction that produces oxaloacetate will not start until ATP is added. Monitor the absorbance at 340 nm to measure any background NADH oxidation.

-

Initiate Reaction: Start the ACL reaction by adding a defined concentration of ATP.

-

Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The conversion of oxaloacetate and NADH to malate and NAD+ by MDH is stoichiometric with the production of oxaloacetate by ACL.

-

Calculation: The rate of NADH oxidation (decrease in A340) is directly proportional to the ACL activity. Calculate the specific activity by normalizing the rate to the amount of protein in the lysate. A control reaction without ATP should be run to subtract background activity.[15]

This protocol provides a semi-quantitative assessment of total levels of a specific histone acetylation mark.[18]

A. Reagents and Materials

-

Cell pellets

-

Acid Extraction Buffer (e.g., 0.2 M Sulfuric Acid)

-

Trichloroacetic acid (TCA)

-

Acetone

-

SDS-PAGE gels (e.g., 15%)

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3K9, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

ECL substrate

B. Procedure

-

Histone Extraction: Lyse cells and perform an acid extraction to isolate histone proteins.

-

Protein Precipitation: Precipitate the histones using TCA, wash with acetone, and resuspend the pellet in water. Determine protein concentration.

-

SDS-PAGE: Load equal amounts (10-20 µg) of histone extracts onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with Blocking Buffer for 1 hour. Incubate the membrane with a primary antibody against the specific acetylated histone mark overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Apply an ECL substrate and visualize the signal using a chemiluminescence imager.

-

Normalization: To ensure equal loading, strip the membrane and re-probe with an antibody against a total histone protein (e.g., total H3) or run a parallel gel and blot. Quantify band intensities using densitometry software.

Conclusion

The pathway linking mitochondrial citrate metabolism to nuclear histone acetylation via ATP-citrate lyase represents a fundamental mechanism by which cells adapt their gene expression programs to their metabolic state.[1][13] This connection is not merely a passive consequence of metabolite availability but an active regulatory axis that influences cellular processes from differentiation to proliferation.[1][19] For researchers and drug development professionals, understanding this intricate relationship opens new avenues for therapeutic intervention. Targeting ACL and other nodes in this pathway could provide novel strategies for treating diseases characterized by aberrant metabolism and gene expression, such as cancer, diabetes, and fibrosis.[10][14] The experimental protocols and conceptual frameworks provided in this guide serve as a foundational resource for further exploration and innovation in this exciting field.

References

- 1. ATP-citrate lyase links cellular metabolism to histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 3. Acetylation & Co: an expanding repertoire of histone acylations regulates chromatin and transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Acetyl-CoA and Acetyl-CoA Synthesis Pathways in Regulation of Nuclear Acetylation - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 5. ahajournals.org [ahajournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Epigenetics and Metabolism - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chromatin remodeling due to degradation of citrate carrier impairs osteogenesis of aged mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. ATP Citrate Lyase: a new player linking skeletal muscle metabolism and epigenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ATP-citrate lyase links cellular metabolism to histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chromatin Immunoprecipitation (ChIP) for Analysis of Histone Modifications and Chromatin-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ACL and HAT1 form a nuclear module to acetylate histone H4K5 and promote cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of Itaconate from the Precursor Citryl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itaconate, a dicarboxylic acid derived from the Krebs cycle, has emerged as a critical immunomodulatory metabolite. Produced predominantly by myeloid cells like macrophages during inflammation, it plays a pivotal role in linking cellular metabolism with immune responses. Its synthesis is a key diversion from the canonical Tricarboxylic Acid (TCA) cycle, initiated by inflammatory stimuli. This guide provides a detailed technical overview of the complete biosynthetic pathway of itaconate, starting from the formation of the transient intermediate, (3S)-citryl-CoA, and delves into the pathway's regulation, quantitative kinetics, and the experimental protocols essential for its study. Understanding this pathway is crucial for developing novel therapeutics targeting metabolic control of inflammation.

The Core Metabolic Pathway: From Citryl-CoA to Itaconate

The synthesis of itaconate is a three-step enzymatic process localized within the mitochondrial matrix. It begins with the formation of citrate (B86180), proceeds through an isomerization step, and concludes with a unique decarboxylation reaction that shunts a key TCA cycle intermediate towards itaconate production.

Step 1: Acetyl-CoA and Oxaloacetate Condensation via (3S)-Citryl-CoA

The entry point for itaconate synthesis is the formation of citrate, a reaction catalyzed by Citrate Synthase . This enzyme facilitates the Claisen condensation of acetyl-CoA and oxaloacetate. The reaction proceeds through an ordered mechanism where oxaloacetate binds first, inducing a conformational change that creates a binding site for acetyl-CoA.[1] The core of this reaction involves the formation of a transient, enzyme-bound thioester intermediate, (3S)-citryl-CoA .[2][3][4][5] Catalytic residues in the active site, specifically Asp-375 and His-274, abstract a proton from the methyl group of acetyl-CoA to form a nucleophilic enolate intermediate.[2] This enolate attacks the carbonyl carbon of oxaloacetate, forming this compound.[1][2] The highly unstable this compound is immediately hydrolyzed by a water molecule, releasing citrate and coenzyme A (CoA-SH), driving the TCA cycle forward under normal conditions.[2][5] During inflammatory states, the resulting citrate accumulates and serves as the primary substrate for the downstream synthesis of itaconate.

Step 2: Isomerization of Citrate to cis-Aconitate

The accumulated citrate is then acted upon by the enzyme Aconitase (Aconitate Hydratase). This enzyme catalyzes the stereospecific isomerization of citrate to isocitrate via the intermediate cis-aconitate. For the purpose of itaconate synthesis, cis-aconitate is the crucial intermediate that is diverted from the TCA cycle.

Step 3: Decarboxylation of cis-Aconitate to Itaconate

This is the committed and rate-limiting step in itaconate biosynthesis. The enzyme cis-aconitate decarboxylase (CAD) , also known as Aconitate Decarboxylase 1 (ACOD1) or Immune-Responsive Gene 1 (IRG1) , catalyzes the decarboxylation of cis-aconitate to produce itaconate and carbon dioxide.[6][7] The expression of the ACOD1 gene is typically very low in resting cells but is massively upregulated in macrophages and other immune cells in response to pro-inflammatory signals, such as lipopolysaccharide (LPS).[6][8] This enzymatic step represents the key metabolic switch that channels TCA cycle intermediates away from energy production and towards the synthesis of this specialized immunometabolite.

Regulation of Itaconate Synthesis

The production of itaconate is tightly controlled, primarily at the transcriptional level of the ACOD1 gene. In innate immune cells, pattern recognition receptors (PRRs) like Toll-like receptors (TLRs) are key initiators of this process.

Upon recognition of pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, TLR4 activates downstream signaling cascades.[8] This activation proceeds through two major adaptor proteins: MyD88 and TRIF .[9] Both pathways converge on the activation of transcription factors, including Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs) .[8][9] These transcription factors then bind to the promoter region of the ACOD1 gene, driving its robust expression.[8][10] The subsequent translation and mitochondrial import of the ACOD1/CAD enzyme enable the rapid conversion of available cis-aconitate into itaconate, leading to its accumulation to millimolar concentrations within hours of stimulation.[11]

Quantitative Data

The efficiency of the itaconate synthesis pathway is determined by the kinetic properties of the CAD/ACOD1 enzyme and the resulting intracellular metabolite concentrations.

Table 1: Enzyme Kinetic Parameters for cis-Aconitate Decarboxylase (CAD/ACOD1)

The kinetic parameters highlight significant differences in catalytic efficiency across species, with the murine enzyme being notably more active than its human counterpart. The fungal enzyme from Aspergillus terreus is adapted for a more acidic environment and displays different substrate affinity and turnover rates.

| Enzyme Source | pH | KM (mM) | kcat (s-1) | kcat/KM (M-1s-1) | Reference |

| Human (hCAD) | 6.5 | 0.81 | 1.9 | 2,300 | [12] |

| Murine (mCAD) | 6.5 | 0.73 | 6.4 | 8,800 | [12] |

| Aspergillus terreus (aCAD) | 6.5 | 4.1 | 19.3 | 4,700 | [12] |

Data presented are derived from in vitro assays using purified recombinant enzymes.

Table 2: Metabolite Concentrations in LPS-Stimulated Macrophages

Upon stimulation with LPS, macrophages exhibit a dramatic shift in their metabolome, characterized by a significant accumulation of intracellular itaconate.

| Cell Type | Condition | Intracellular Itaconate (mM) | Reference |

| RAW 264.7 | LPS (100 ng/mL), 24h | ~8.0 | [11] |

| Murine BMDMs | LPS (100 ng/mL), 24h | ~1.5 | [11] |

| dTHP-1 (Human) | LPS (200 ng/mL) + IFN-γ, 24h | ~0.1 - 0.2 | [13] |

BMDMs: Bone Marrow-Derived Macrophages. Concentrations can vary based on specific experimental conditions.

Experimental Protocols

Accurate measurement of itaconate synthesis requires robust experimental procedures. Below are detailed protocols for quantifying enzyme activity and intracellular metabolite levels.

Protocol: Quantification of Itaconate by LC-MS/MS

This protocol describes a method for the sensitive quantification of itaconate and its precursor, cis-aconitate, from macrophage cell extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17]

1. Cell Culture and Stimulation:

-

Plate macrophages (e.g., RAW 264.7 or primary BMDMs) in 6-well or 12-well plates.

-

Allow cells to adhere and grow to ~80-90% confluency.

-

Stimulate cells with LPS (e.g., 100 ng/mL) and/or IFN-γ for a desired time course (e.g., 6, 12, 24 hours). Include unstimulated controls.

2. Metabolite Extraction:

-

Aspirate the culture medium.

-

Immediately place the plate on dry ice to quench metabolic activity.

-

Add 1 mL of ice-cold 80% methanol (B129727) (LC-MS grade) to each well.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.

-

Transfer the supernatant to a new tube for analysis. For absolute quantification, an aliquot should be taken for protein measurement from the pellet.

3. LC-MS/MS Analysis:

-

Chromatography: Use a reversed-phase column suitable for polar analytes (e.g., ACQUITY UPLC HSS T3) or an ion-pairing method.[14][15]

-

Mobile Phase A: Water with 0.1% Formic Acid (or an ion-pairing agent like tributylamine).[14]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

-

Gradient: Run a gradient from low to high organic phase to separate itaconate from its isomers and other TCA intermediates.

-

Flow Rate: Typically 0.4-0.6 mL/min.

-

Injection Volume: 2-10 µL.

-

-

Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

Itaconate MRM Transition: Q1: 129.1 m/z → Q3: 85.1 m/z

-

cis-Aconitate MRM Transition: Q1: 173.0 m/z → Q3: 129.0 m/z

-

Note: Include a stable isotope-labeled internal standard (e.g., ¹³C₅-Itaconate) for accurate quantification.

-

-

4. Data Analysis:

-

Integrate the peak areas for the itaconate and internal standard MRM transitions.

-

Generate a standard curve using known concentrations of pure itaconate.

-

Calculate the concentration of itaconate in the samples relative to the standard curve and normalize to cell number or protein content.

Protocol: In Vitro ACOD1/CAD Enzyme Activity Assay

This protocol measures the activity of purified recombinant ACOD1/CAD by quantifying the amount of itaconate produced from its substrate, cis-aconitate.[12][18]

1. Reagents and Buffers:

-

Purified Recombinant ACOD1: Express and purify human or murine ACOD1 from E. coli.[19]

-

Assay Buffer: 50 mM MES-NaOH, pH 6.5 (Note: High concentrations of phosphate (B84403) can inhibit the enzyme).[12]

-

Substrate Stock: 100 mM cis-aconitic acid in water, pH adjusted to 6.5 with NaOH.

-

Stop Solution: 1 M Hydrochloric Acid (HCl).

2. Assay Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For a 100 µL final reaction volume:

-

80 µL Assay Buffer

-

10 µL of varying concentrations of cis-aconitate substrate (to achieve final concentrations from ~0.1 to 10 mM for Michaelis-Menten kinetics).

-

Add water to bring the volume to 90 µL.

-

-

Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate the reaction by adding 10 µL of purified ACOD1 enzyme (e.g., 0.1-1 µg).

-

Incubate at 37°C for a fixed time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 10 µL of Stop Solution (1 M HCl).

-

Centrifuge the samples at high speed for 5 minutes to pellet the denatured enzyme.

3. Product Quantification:

-

Analyze the supernatant for itaconate concentration using the LC-MS/MS method described in Protocol 4.1 or a dedicated HPLC-UV method.

-

For HPLC-UV, separate the sample on a C18 column and detect itaconate by its absorbance at ~210 nm.

-